N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” is a chemical compound with the molecular formula C24H23N3O5 . It has an average mass of 433.457 Da and a monoisotopic mass of 433.163757 Da .
Molecular Structure Analysis
The compound has several notable structural features. It contains a benzofuran moiety, a piperidine ring, and a trifluoromethylphenyl group . It also has an oxalamide functional group, which is a type of amide. The structure also indicates the presence of 8 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 116.5±0.3 cm3, and a polar surface area of 92 Å2 . It also has a polarizability of 46.2±0.5 10-24 cm3, and a surface tension of 57.1±3.0 dyne/cm . The compound’s molar volume is 324.6±3.0 cm3 .Scientific Research Applications
Role in Neuropharmacology
Compounds with structural similarities to N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, especially those acting as orexin receptor antagonists, have been studied for their potential in modulating feeding behaviors, arousal, stress, and drug abuse. For instance, SB-649868, a dual orexin receptor antagonist, has shown selective reduction in binge eating of highly palatable food without affecting standard food pellet intake in rats, highlighting its role in understanding and potentially treating compulsive eating disorders (Piccoli et al., 2012).
Pharmacokinetics and Metabolism
Research on the disposition and metabolism of benzofuran derivatives like SB-649868 in humans provides valuable insights into the pharmacokinetics of similar compounds. It has been shown that such compounds are extensively metabolized with principal elimination via feces, and have a notable half-life, suggesting the presence of slowly cleared metabolites. This information is crucial for the development of drugs based on similar structures for the treatment of conditions like insomnia (Renzulli et al., 2011).
Chemical Synthesis and Modification
The synthesis of spiropiperidine and benzofuran derivatives has been explored for their potential as sigma receptor ligands, which are of interest for their role in the central nervous system. Such studies contribute to the understanding of structure-activity relationships and the development of novel ligands with potential therapeutic applications (Maier & Wünsch, 2002).
Biological Activities
Compounds structurally related to N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide have been synthesized and evaluated for various biological activities. For example, benzofuran and piperidine derivatives have shown promise in antibacterial studies, indicating their potential in the development of new antimicrobial agents (Khalid et al., 2016).
properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O4/c25-24(26,27)17-5-3-6-18(13-17)29-22(32)21(31)28-14-15-8-10-30(11-9-15)23(33)20-12-16-4-1-2-7-19(16)34-20/h1-7,12-13,15H,8-11,14H2,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBVCILCZYFPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.